Cas no 2228488-81-9 (tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate)
![tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2228488-81-9x500.png)
tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate 化学的及び物理的性質
名前と識別子
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- 2228488-81-9
- tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate
- EN300-1892190
-
- インチ: 1S/C15H22N2O3/c1-14(2,3)20-13(18)17-12-6-5-10(19-4)9-11(12)15(16)7-8-15/h5-6,9H,7-8,16H2,1-4H3,(H,17,18)
- InChIKey: HEHSBDRIRZDXOF-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=C(C=1)C1(CC1)N)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 278.16304257g/mol
- 同位素质量: 278.16304257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 361
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 73.6Ų
tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1892190-0.05g |
tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate |
2228488-81-9 | 0.05g |
$900.0 | 2023-06-01 | ||
Enamine | EN300-1892190-0.1g |
tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate |
2228488-81-9 | 0.1g |
$943.0 | 2023-06-01 | ||
Enamine | EN300-1892190-0.5g |
tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate |
2228488-81-9 | 0.5g |
$1027.0 | 2023-06-01 | ||
Enamine | EN300-1892190-5.0g |
tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate |
2228488-81-9 | 5g |
$3105.0 | 2023-06-01 | ||
Enamine | EN300-1892190-0.25g |
tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate |
2228488-81-9 | 0.25g |
$985.0 | 2023-06-01 | ||
Enamine | EN300-1892190-10.0g |
tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate |
2228488-81-9 | 10g |
$4606.0 | 2023-06-01 | ||
Enamine | EN300-1892190-1.0g |
tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate |
2228488-81-9 | 1g |
$1070.0 | 2023-06-01 | ||
Enamine | EN300-1892190-2.5g |
tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate |
2228488-81-9 | 2.5g |
$2100.0 | 2023-06-01 |
tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamateに関する追加情報
tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate: A Comprehensive Overview
In the realm of organic chemistry, the compound tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate, identified by the CAS number 2228488-81-9, has emerged as a significant molecule of interest due to its unique structural properties and potential applications in various fields. This compound, often referred to by its long-tail name, combines elements of cyclopropane chemistry with carbamate functionalities, making it a subject of both academic and industrial research.
The structure of tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate is characterized by a cyclopropane ring attached to an amino group, which is further connected to a methoxy-substituted phenyl group. The tert-butyl carbamate moiety adds another layer of complexity, contributing to the molecule's stability and reactivity. This combination of functional groups makes the compound versatile in terms of potential chemical transformations and applications.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery and materials science. The presence of the cyclopropane ring in tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate introduces unique strain and reactivity, which can be harnessed for designing bioactive molecules or advanced materials. For instance, researchers have explored the use of such compounds in developing novel antibiotics and antiviral agents, leveraging their structural uniqueness to target specific biological pathways.
The synthesis of tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate involves a multi-step process that typically begins with the preparation of the amino-cyclopropane intermediate. This is followed by coupling reactions to introduce the methoxyphenyl group and subsequent carbamate formation using tert-butanol or other suitable reagents. The optimization of these steps has been a focus of recent research, with advancements in catalytic methods and green chemistry practices aiming to enhance yield and reduce environmental impact.
In terms of applications, tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate has shown promise in several areas. In pharmacology, its ability to modulate enzyme activity or interact with specific receptors makes it a valuable lead compound for drug development. Additionally, its stability under various conditions suggests potential uses in polymer chemistry or as a precursor for advanced materials.
The study of CAS 2228488-81-9 has also contributed to our understanding of cyclopropane chemistry and its role in molecular design. Researchers have employed computational methods to model the electronic properties and reactivity of this compound, providing insights into its behavior in different chemical environments. These studies have not only advanced our theoretical understanding but also informed practical applications in synthesis and material science.
In conclusion, tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate, with its unique structure and functional groups, represents a compelling subject for both fundamental research and applied development. As ongoing studies continue to uncover new aspects of its chemistry and potential uses, this compound stands at the forefront of innovation in organic synthesis and materials science.
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